molecular formula C34H27BrN2O6 B12477349 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12477349
M. Wt: 639.5 g/mol
InChI Key: NCIAYOZMKYDOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, a bromine substituent, and a methoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can be achieved through a multi-step process involving various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and an organoboron reagent under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially affecting gene expression. The bromine substituent and methoxyphenyl group can modulate the compound’s binding affinity and specificity for different targets. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate include:

These compounds share similar structural features, such as the presence of a bromine atom and a methoxy group, but differ in their specific substituents and overall structure. The unique combination of functional groups in this compound gives it distinct chemical and biological properties.

Properties

Molecular Formula

C34H27BrN2O6

Molecular Weight

639.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C34H27BrN2O6/c1-19(31(38)21-9-14-24(42-2)15-10-21)43-34(41)28-18-30(36-29-16-11-22(35)17-27(28)29)20-7-12-23(13-8-20)37-32(39)25-5-3-4-6-26(25)33(37)40/h3-4,7-19,25-26H,5-6H2,1-2H3

InChI Key

NCIAYOZMKYDOII-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.